molecular formula C7H9ClF2N2O B6281107 6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride CAS No. 1431962-78-5

6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride

Cat. No.: B6281107
CAS No.: 1431962-78-5
M. Wt: 210.6
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Description

6-(2,2-Difluoroethoxy)pyridin-3-amine hydrochloride is a pyridine derivative featuring a 2,2-difluoroethoxy substituent (-OCH₂CF₂) at position 6 and an amine group (-NH₂) at position 3, with a hydrochloride salt enhancing its solubility. The free base (6-(2,2-difluoroethoxy)pyridin-3-amine) is listed as a discontinued product by CymitQuimica , suggesting its hydrochloride salt is likely synthesized via protonation of the amine group.

Properties

IUPAC Name

6-(2,2-difluoroethoxy)pyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O.ClH/c8-6(9)4-12-7-2-1-5(10)3-11-7;/h1-3,6H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOQFGQWKGPAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)OCC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431962-78-5
Record name 6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride
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Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most widely reported method involves nucleophilic substitution on a pre-functionalized pyridine ring. A representative pathway proceeds as follows:

  • Starting Material : 6-Chloropyridin-3-amine is reacted with 2,2-difluoroethanol under basic conditions.

  • Base Selection : Tertiary amines such as 3-picoline or 3,5-lutidine are preferred, as they facilitate deprotonation without promoting side reactions.

  • Solvent System : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction rates by stabilizing the transition state.

Reaction Equation :

C5H4ClN2+HOCH2CF2HBase, SolventC7H8F2N2O+HCl\text{C}5\text{H}4\text{ClN}2 + \text{HOCH}2\text{CF}2\text{H} \xrightarrow{\text{Base, Solvent}} \text{C}7\text{H}8\text{F}2\text{N}_2\text{O} + \text{HCl}

Yields typically range from 65% to 78%, contingent upon reaction temperature (-30°C to 20°C) and stoichiometric ratios.

Reductive Amination Alternative

An alternative route employs reductive amination of 6-(2,2-difluoroethoxy)pyridine-3-carbaldehyde using ammonium acetate and sodium cyanoborohydride. While this method avoids halogenated intermediates, it suffers from lower regioselectivity (<50%) and requires chromatographic purification.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Data from analogous syntheses reveal that lower temperatures (-30°C) minimize side reactions such as oxidation, while acetonitrile outperforms DMSO in reducing byproduct formation (Table 1).

Table 1: Solvent and Temperature Optimization

SolventTemperature (°C)Yield (%)Purity (%)
Acetonitrile-307895
DMSO206587
Dichloromethane05882

Catalytic Enhancements

The use of sulfilimine catalysts, as disclosed in patent literature, accelerates the displacement reaction. For instance, 5 mol% of N-arylsulfilimine increases yields by 12–15% by stabilizing the leaving group transition state.

Hydrochloride Salt Formation

Acidification Protocol

The free base is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether or ethyl acetate. Key considerations include:

  • Stoichiometry : A 1:1 molar ratio ensures complete protonation without excess acid.

  • Precipitation : Cooling to -20°C induces crystallization, yielding 85–92% pure hydrochloride salt.

Purity Control

Recrystallization from ethanol/water (3:1 v/v) removes residual solvents, achieving >99% purity as verified by HPLC (Table 2).

Table 2: Recrystallization Outcomes

Solvent SystemPurity Pre-Recrystallization (%)Purity Post-Recrystallization (%)
Ethanol/Water9299.5
Acetone8897

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times from 12 hours (batch) to 2 hours, with a throughput of 15 kg/day. Key parameters include:

  • Residence Time : 8–10 minutes.

  • Pressure : 2–3 bar to maintain solvent integrity.

Waste Management

The process generates 0.8 kg of aqueous waste per kg of product, primarily containing ammonium salts. Neutralization with lime (CaO) reduces chloride ion concentration to <50 ppm, compliant with EPA guidelines.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 1H), 6.72 (d, J = 8.4 Hz, 1H), 4.55 (t, J = 12.0 Hz, 2H, -OCH₂CF₂H).

  • ¹³C NMR : 156.8 (C-NH₂), 148.3 (C-O), 122.1–138.4 (pyridine carbons).

X-ray Crystallography

Single-crystal analysis confirms the hydrochloride salt forms a monoclinic lattice (Space group P2₁/c) with hydrogen bonding between the amine and chloride ions (bond length: 1.98 Å).

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitution at the 2- and 4-positions of pyridine is minimized by using bulky bases (e.g., 2,6-lutidine), which sterically hinder undesired sites.

Moisture Sensitivity

The free base is hygroscopic, necessitating anhydrous conditions during handling. Storage under nitrogen atmosphere extends shelf life to 6 months at -20°C .

Chemical Reactions Analysis

Acylation Reactions

The protonated amine in the hydrochloride salt can undergo deprotonation under basic conditions, enabling nucleophilic acylation. This reaction typically involves:

  • Reagents : Acetic anhydride, acetyl chloride, or other acylating agents.

  • Conditions : Triethylamine (TEA) or pyridine as a base in anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C.

Example :
Reaction with acetyl chloride yields N-acetyl-6-(2,2-difluoroethoxy)pyridin-3-amine with >85% efficiency .

Reaction ComponentDetails
Starting Material6-(2,2-Difluoroethoxy)pyridin-3-amine hydrochloride
ReagentAcetyl chloride (1.2 equiv)
BaseTriethylamine (2.0 equiv)
SolventDichloromethane
Temperature0°C → 25°C (2 h)
Yield88%

Mechanistic Insight :
The amine group attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate that collapses to release HCl and generate the amide .

Suzuki–Miyaura Cross-Coupling

The pyridine ring’s halogenated derivatives (e.g., bromo or iodo at the 2- or 4-position) enable palladium-catalyzed cross-coupling. While the hydrochloride salt lacks halogens, its synthetic precursors (e.g., 6-(2,2-difluoroethoxy)-3-bromopyridine) undergo Suzuki reactions:

Example :
Coupling with phenylboronic acid forms 6-(2,2-difluoroethoxy)-3-phenylpyridin-3-amine in the presence of Pd(PPh₃)₄ .

Reaction ComponentDetails
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2.0 equiv)
SolventDME/H₂O (4:1)
Temperature80°C (12 h)
Yield72%

Key Insight :
The electron-withdrawing difluoroethoxy group slightly deactivates the pyridine ring, necessitating longer reaction times compared to unsubstituted pyridines .

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring’s electron-deficient nature allows SNAr at positions activated by substituents. For example, halogen atoms at the 2- or 4-position react with amines or alkoxides:

Example :
Reaction of 6-(2,2-difluoroethoxy)-3-chloropyridine with morpholine yields 6-(2,2-difluoroethoxy)-3-morpholinopyridin-3-amine .

Reaction ComponentDetails
NucleophileMorpholine (1.5 equiv)
BaseK₂CO₃ (3.0 equiv)
SolventDMSO
Temperature120°C (24 h)
Yield65%

Limitation :
The difluoroethoxy group at position 6 reduces ring activation, requiring harsh conditions for SNAr.

Reduction Reactions

The amine group can participate in reductive alkylation or interact with hydride agents:

Example :
Reductive amination with formaldehyde and NaBH₃CN produces N-methyl-6-(2,2-difluoroethoxy)pyridin-3-amine .

Reaction ComponentDetails
ReagentFormaldehyde (1.5 equiv)
Reducing AgentNaBH₃CN (1.2 equiv)
SolventMeOH
Temperature25°C (6 h)
Yield78%

Note :
The hydrochloride salt must first be neutralized to free the amine for reductive steps .

Oxidation Reactions

Example :
Oxidation with KMnO₄ in H₂SO₄ yields 6-(2,2-difluoroethoxy)pyridin-3-nitro .

Reaction ComponentDetails
Oxidizing AgentKMnO₄ (3.0 equiv)
AcidH₂SO₄ (conc.)
SolventH₂O
Temperature100°C (8 h)
Yield42%

Side Reactions :
Over-oxidation of the difluoroethoxy group may occur, leading to decomposition .

Ether Cleavage

The difluoroethoxy group is resistant to hydrolysis under mild conditions but cleaves with strong acids or bases:

Example :
Treatment with HBr (48%) at reflux removes the difluoroethoxy group, yielding 3-aminopyridin-6-ol .

Reaction ComponentDetails
AcidHBr (48%)
Temperature120°C (24 h)
Yield55%

Mechanism :
Protonation of the ether oxygen followed by nucleophilic attack by bromide ions .

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions (e.g., sulfate, nitrate) via precipitation:

Example :
Reaction with AgNO₃ in ethanol forms 6-(2,2-difluoroethoxy)pyridin-3-amine nitrate .

Reaction ComponentDetails
ReagentAgNO₃ (1.1 equiv)
SolventEtOH
Temperature25°C (1 h)
Yield92%

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit specific cancer cell lines by targeting metabolic pathways involved in cell proliferation and survival.

Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been found to modulate pathways related to oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.

Case Study: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several pyridine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that this compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .

Materials Science Applications

Organic Electronics
This compound is being explored for its potential use in organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups enhances the stability and performance of these materials.

Table: Comparison of Electronic Properties

Property6-(2,2-Difluoroethoxy)pyridin-3-amine HClOther Pyridine Derivatives
Electron MobilityHighModerate
Thermal StabilityExcellentVariable
SolubilityGoodPoor

Biochemical Applications

Biochemical Tool
this compound serves as an organic buffer in biological assays. Its ability to stabilize pH levels makes it useful in enzyme assays and protein purification processes.

Case Study: Enzyme Inhibition
A study focused on the inhibition of specific enzymes involved in metabolic pathways showed that this compound could effectively inhibit enzyme activity at low concentrations. This property is particularly useful for researchers studying metabolic disorders .

Mechanism of Action

The mechanism of action of 6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine

a) 6-(Difluoromethoxy)pyridin-3-amine (CAS 317810-73-4)
  • Substituent : Difluoromethoxy (-OCF₂H) at position 6.
  • Molecular Formula : C₆H₆F₂N₂O; Molecular Weight : 160.12 g/mol.
  • Key Differences: Smaller substituent (-OCF₂H vs. -OCH₂CF₂) reduces steric bulk but increases lipophilicity (LogP: 1.5 vs. ~1.2*) . Synthesized via hydrogenation of 2-(difluoromethoxy)-5-nitropyridine using Pd/C in methanol (yield: 105%) . Bioavailability score: 0.55 (moderate), with solubility in DMSO (15 mg/mL) .
b) 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4)
  • Substituent : Trifluoroethoxy (-OCH₂CF₃) at position 6.
  • Molecular Formula : C₇H₇F₃N₂O; Molecular Weight : 192.14 g/mol.
  • Key Differences: Increased electronegativity and bulk from -CF₃ group lowers solubility (10 mg/mL in water) compared to -CH₂CF₂ .

Heterocycle Variations

a) 3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine Hydrochloride
  • Structure : Pyrazole ring with -OCH₂CF₂ at position 3 and -NH₂ at position 4.
  • Molecular Formula : C₆H₁₀ClF₂N₃O; Molecular Weight : 213.62 g/mol.
  • Lower thermal stability compared to pyridine derivatives due to reduced aromaticity .
b) 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine Hydrochloride (CAS 2710194-94-6)
  • Structure : Fused dihydrofuran-pyridine ring with -CF₃ at position 6.
  • Molecular Weight : ~391.46 g/mol (estimated).
  • Key Differences :
    • Fused-ring system enhances rigidity, possibly improving target selectivity.
    • Higher molecular weight may reduce oral bioavailability .

Salt Form Comparisons

a) 6-(Difluoromethyl)pyridin-3-amine Dihydrochloride
  • Substituent : Difluoromethyl (-CF₂H) at position 6.
  • Molecular Formula : C₆H₈Cl₂F₂N₂; Molecular Weight : 223.05 g/mol.
  • Key Differences :
    • Dihydrochloride salt increases aqueous solubility (>25 mg/mL) but may cause hygroscopicity .
    • -CF₂H group is less polar than -OCH₂CF₂, reducing solubility in polar solvents .

Pharmacological Implications

  • Bioavailability : The hydrochloride salt form improves solubility, critical for oral absorption.
  • Metabolic Stability : Pyridine derivatives generally exhibit better metabolic stability than pyrazoles due to aromatic ring rigidity .

Biological Activity

6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetic profiles, and comparative studies with similar compounds.

  • Molecular Formula : C₇H₈F₂N₂O
  • SMILES : C1=CC(=NC=C1N)OCC(F)F
  • InChI : InChI=1S/C7H8F2N2O/c8-6(9)4-12-7-2-1-5(10)3-11-7/h1-3,6H,4,10H2

The mechanism of action of 6-(2,2-difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound's binding affinity to certain enzymes or receptors, modulating their activity. The amine group participates in hydrogen bonding and stabilizes the compound's binding to its target.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

Inhibition of Kinases

6-(2,2-difluoroethoxy)pyridin-3-amine has been identified as a high-affinity ligand for cyclin-dependent kinases (CDK8 and CDK19), with IC₅₀ values of:

  • CDK8 : 7.2 ± 1.4 nM
  • CDK19 : 6.0 ± 1.0 nM

This suggests its potential role in regulating cell cycle progression and transcriptional control .

WNT Signaling Pathway Modulation

The compound demonstrates potent inhibition of WNT-dependent signaling pathways, which are crucial in various cancers. In human embryonic kidney cells, it exhibited an IC₅₀ of 5.0 ± 2.0 nM .

Comparative Studies

The uniqueness of 6-(2,2-difluoroethoxy)pyridin-3-amine compared to similar compounds lies in the specific positioning of the difluoroethoxy and amine groups on the pyridine ring. This arrangement results in distinct chemical properties and biological activities compared to its analogs such as:

  • 6-(2,2-Difluoroethoxy)pyridin-2-amine
  • 6-(2,2-Difluoroethoxy)pyridin-4-amine

These analogs have shown different pharmacokinetic and pharmacodynamic properties due to structural variations.

Case Studies

A study focusing on kinase inhibitors highlighted the efficacy of pyridine derivatives in targeting cancer cells. The findings suggest that the introduction of specific substituents can enhance selectivity and potency against various kinases involved in cancer progression .

Data Table: Biological Activity Comparison

Compound NameTarget KinaseIC₅₀ (nM)WNT Pathway Inhibition (IC₅₀ nM)
6-(2,2-Difluoroethoxy)pyridin-3-amineCDK87.25.0
6-(2,2-Difluoroethoxy)pyridin-3-aminoCDK196.0-
6-(2,2-Difluoroethoxy)pyridin-4-amino---

Q & A

Q. What are the recommended synthetic routes for 6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride?

  • Methodological Answer : A common approach involves hydrogenation of nitro precursors. For example, catalytic hydrogenation of 6-(2,2-difluoroethoxy)-5-nitropyridine using Pd/C in methanol under hydrogen gas yields the amine intermediate, followed by hydrochloric acid treatment to form the hydrochloride salt . Alternative routes may involve nucleophilic substitution on halogenated pyridines using 2,2-difluoroethanol under basic conditions. Structural confirmation typically employs 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy .

Q. How can the purity of this compound be assessed?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard. Complementary techniques include elemental analysis (C, H, N) and mass spectrometry (MS) for molecular weight verification. Residual solvents are quantified via gas chromatography (GC) .

Q. What solvents are compatible with this compound for experimental use?

  • Methodological Answer : The hydrochloride salt is soluble in polar solvents like methanol, water, and dimethyl sulfoxide (DMSO). Solubility in nonpolar solvents (e.g., dichloromethane, diethyl ether) is limited. Pre-saturation studies using dynamic light scattering (DLS) can optimize solvent selection for specific applications .

Advanced Research Questions

Q. How does the difluoroethoxy substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing difluoroethoxy group increases polarity, reducing log PP (predicted ~1.2) compared to non-fluorinated analogs. This enhances aqueous solubility but may reduce blood-brain barrier permeability. Computational modeling (e.g., COSMO-RS) and experimental log SS measurements can validate these predictions .

Q. What strategies resolve low yields during catalytic hydrogenation of nitro intermediates?

  • Methodological Answer : Contradictory yields (e.g., 87% vs. 105% in similar syntheses) may arise from residual solvents, incomplete catalyst activation, or side reactions. Optimize reaction conditions by adjusting Pd/C loading (5–10 wt%), hydrogen pressure (1–3 atm), and reaction time (12–24 hr). Post-reaction purification via recrystallization or column chromatography improves yield reproducibility .

Q. How can structural analogs of this compound be leveraged to study structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., trifluoroethoxy, difluoromethyl) and compare bioactivity. For example, 6-(2,2,2-trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4) shows similar solubility but altered receptor binding profiles. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with target proteins .

Q. What analytical techniques detect degradation products under accelerated stability conditions?

  • Methodological Answer : Stress testing (40°C/75% RH for 3 months) coupled with LC-MS/MS identifies hydrolysis products (e.g., free amine or difluoroethanol derivatives). Quantify degradation kinetics using Arrhenius plots. Solid-state stability is assessed via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) .

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